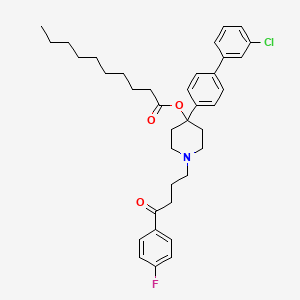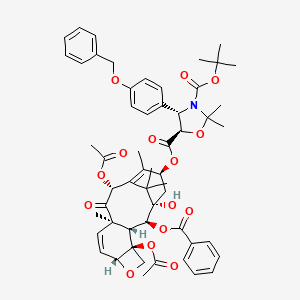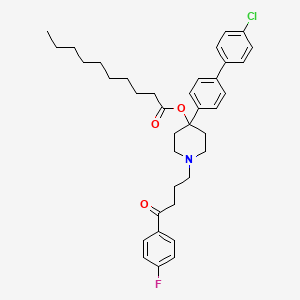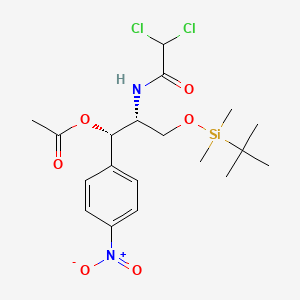
Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide” is a complex organic compound. It contains a benzothiazine ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). In this case, the ring contains carbon, nitrogen, and sulfur atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzothiazine ring, along with the attached methyl, carboxylate, and pyridin-2-ylamino groups . The exact structure would depend on the specific locations of these groups on the benzothiazine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiazine ring and the pyridin-2-ylamino group could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Chemistry and Properties of Benzothiazine Compounds
Benzothiazine compounds, including Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide, have demonstrated fascinating chemical variability and properties. Research has extensively reviewed the chemistry, including synthesis and properties, of compounds containing benzothiazine structures. These studies underscore the potential of benzothiazine derivatives in forming complex compounds with notable spectroscopic, structural, magnetic, biological, and electrochemical activities. This broad spectrum of properties suggests benzothiazines as promising candidates for further investigation in various scientific domains, potentially leading to discoveries in material science, pharmaceuticals, and biochemical applications (Boča, Jameson, & Linert, 2011).
Biological Activity and Synthetic Approaches
Benzothiazine scaffolds are highlighted for their versatile biological activities, with synthetic chemists discovering numerous routes for the syntheses of various analogues. These compounds exhibit exceptional activities through multiple mechanisms, offering insights into structure-activity relationships (SAR) that could guide the development of new therapeutic agents. Particularly, benzothiazines show promise in regulating various types of cancer, indicating their importance in drug discovery and development processes (Rai et al., 2017).
Optoelectronic Applications
The incorporation of benzothiazine derivatives into π-extended conjugated systems has been recognized for creating novel optoelectronic materials. These materials have applications in electronic devices, luminescent elements, and photoelectric conversion elements, showcasing the versatility of benzothiazine compounds in the development of advanced materials with potential uses in technology and industry (Lipunova et al., 2018).
Antitubercular Activity
Some benzothiazine derivatives have been studied for their antitubercular activity against various strains of Mycobacterium tuberculosis. These studies have identified compounds with significant in vitro efficacy, comparable to established antitubercular drugs, showcasing the potential of benzothiazine derivatives in addressing infectious diseases and contributing to the search for new antitubercular agents (Asif, 2014).
Wirkmechanismus
Target of Action
Similar compounds have been found to target cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, thereby affecting cell cycle progression . This inhibition could potentially lead to the arrest of cell growth and induction of apoptosis .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from g1 phase to s phase . This can lead to the arrest of cell growth and potentially induce apoptosis .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, indicating potential anti-cancer properties .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide involves the reaction between 2-methyl-2H-1,2-benzothiazine-2-carboxylic acid and pyridine-2-amine followed by the esterification of the resulting product with methyl chloroformate. The final step is the oxidation of the resulting product with hydrogen peroxide to form the desired compound.", "Starting Materials": [ "2-methyl-2H-1,2-benzothiazine-2-carboxylic acid", "pyridine-2-amine", "methyl chloroformate", "hydrogen peroxide" ], "Reaction": [ "Step 1: React 2-methyl-2H-1,2-benzothiazine-2-carboxylic acid with pyridine-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate product, 4-(pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylic acid.", "Step 2: Esterify the intermediate product with methyl chloroformate in the presence of a base such as triethylamine to form the ester product, methyl 4-(pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate.", "Step 3: Oxidize the ester product with hydrogen peroxide in the presence of a catalyst such as sodium tungstate to form the final product, Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide." ] } | |
CAS-Nummer |
1797884-12-8 |
Molekularformel |
C16H15N3O4S |
Molekulargewicht |
345.373 |
IUPAC-Name |
methyl 2-methyl-1,1-dioxo-4-(pyridin-2-ylamino)-1$l^{6} |
InChI |
InChI=1S/C16H15N3O4S/c1-19-15(16(20)23-2)14(18-13-9-5-6-10-17-13)11-7-3-4-8-12(11)24(19,21)22/h3-10H,1-2H3,(H,17,18) |
InChI-Schlüssel |
CFESPZYYFNLQMC-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)NC3=CC=CC=N3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B584344.png)
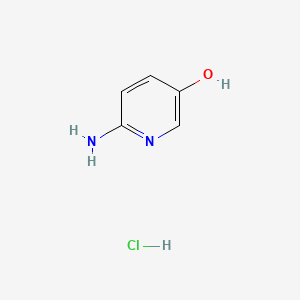
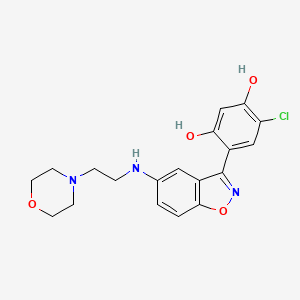
![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)
![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)
